Palladium(II) nitrate hydrate

Descripción general

Descripción

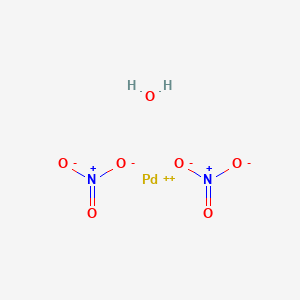

Palladium(II) nitrate hydrate is an inorganic compound with the chemical formula Pd(NO₃)₂·xH₂O. It is a yellow solid that is highly soluble in water and is known for its deliquescent properties, meaning it can absorb moisture from the air. This compound is commonly used as a precursor to various palladium catalysts and has significant applications in organic synthesis and industrial processes .

Mecanismo De Acción

Target of Action

Palladium(II) nitrate hydrate primarily targets organic molecules, alkanes, and alcohols . It is commonly used in catalytic reactions such as the hydrogenation of organic molecules, dehydrogenation of alkanes, and oxidation of alcohols .

Mode of Action

this compound interacts with its targets by acting as a catalyst. It facilitates the conversion of alkenes to dinitrate esters . It is also used in the electrodeposition of palladium on surfaces and as a palladium source in the fabrication of palladium-containing materials .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it is involved in the hydrogenation of organic molecules, dehydrogenation of alkanes, and oxidation of alcohols . These processes can lead to various downstream effects, such as the production of new compounds or the alteration of existing ones.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reactions it catalyzes. For example, in the hydrogenation of organic molecules, it can facilitate the addition of hydrogen atoms to the molecules . In the oxidation of alcohols, it can aid in the removal of electrons from the alcohol molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be light-sensitive and hygroscopic, suggesting that it should be kept in a dry place . Moreover, it is soluble in water , which could affect its behavior in aqueous environments.

Análisis Bioquímico

Biochemical Properties

Palladium(II) nitrate hydrate plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as hydrogenation and oxidation. For instance, it is used in the preparation of platinum-palladium/carbon alloy nanocatalysts for methanol-tolerant oxygen reduction reactions in fuel cells . The compound’s interaction with biomolecules often involves the formation of coordination complexes, where palladium acts as a central metal ion, coordinating with ligands such as amino acids, peptides, and proteins.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells . This oxidative stress can result in changes in gene expression and alterations in cellular metabolism, potentially leading to cell damage or apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form coordination complexes with biomolecules. These complexes can inhibit or activate enzymes, depending on the nature of the interaction. For example, palladium can bind to the active sites of enzymes, altering their catalytic activity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors or DNA-binding proteins, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be deliquescent, meaning it can absorb moisture from the air and dissolve in it . This property can affect its stability and reactivity over time. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress and potential cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial catalytic properties, facilitating biochemical reactions without causing significant toxicity . At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s toxicity increases sharply beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily due to its catalytic properties. It interacts with enzymes and cofactors involved in oxidation-reduction reactions, such as those in the electron transport chain . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water facilitates its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or mitochondria, where it exerts its catalytic effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as mitochondria, where it participates in biochemical reactions . Its activity and function can be affected by its localization, as different cellular compartments provide distinct microenvironments for catalytic reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hydrated palladium nitrate can be prepared by dissolving palladium oxide hydrate in dilute nitric acid, followed by crystallization. The nitrate crystallizes as yellow-brown deliquescent prisms . The anhydrous material can be obtained by treating palladium metal with fuming nitric acid .

Industrial Production Methods: In industrial settings, palladium(II) nitrate hydrate is typically produced by reacting palladium metal or palladium oxide with concentrated nitric acid. The reaction is carried out under controlled conditions to ensure the complete dissolution of palladium and the formation of the nitrate salt. The resulting solution is then evaporated to obtain the hydrated crystals.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often serving as an oxidizing agent in various organic transformations.

Reduction: It can be reduced to palladium metal or other palladium compounds under appropriate conditions.

Substitution: this compound can participate in substitution reactions, where the nitrate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common reagents include nitric acid and other oxidizing agents.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.

Substitution: Ligands such as phosphines or amines can be used to replace the nitrate ligands.

Major Products:

Oxidation: Palladium oxide or other oxidized palladium species.

Reduction: Palladium metal or palladium hydride.

Substitution: Palladium complexes with new ligands.

Aplicaciones Científicas De Investigación

Palladium(II) nitrate hydrate has a wide range of applications in scientific research:

Biology: It is used in proteomics research for the separation of chlorine and iodine.

Medicine: Palladium-based compounds are being explored for their potential use in cancer therapy and other medical applications.

Industry: It is used in the preparation of palladium catalysts for fuel cells and other industrial processes.

Comparación Con Compuestos Similares

Palladium(II) chloride: Another palladium compound used as a catalyst in organic synthesis.

Palladium(II) acetate: Commonly used in cross-coupling reactions.

Palladium(II) oxide: Used as a precursor to other palladium compounds.

Uniqueness: Palladium(II) nitrate hydrate is unique due to its high solubility in water and its ability to act as both an oxidizing agent and a catalyst. Its deliquescent nature also sets it apart from other palladium compounds, making it particularly useful in certain industrial and research applications.

Propiedades

IUPAC Name |

palladium(2+);dinitrate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.H2O.Pd/c2*2-1(3)4;;/h;;1H2;/q2*-1;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZRLFJKQHIVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2O7Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207596-32-5 | |

| Record name | PALLADIUM(II) NITRATE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene](/img/structure/B3040394.png)

![1,1,1-Trifluoro-4-[(1-phenylethyl)amino]but-3-en-2-one](/img/structure/B3040398.png)

![(2Z)-4,4,4-Trifluoro-2-[[[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]amino]methylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B3040399.png)

![[bis[(2-chloro-6-fluorophenyl)methyl]amino] (NZ)-N-(2,2-dichloro-1-thiomorpholin-4-ylethylidene)carbamate](/img/structure/B3040406.png)

![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3040407.png)

![3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040411.png)

![4-Azaspiro[2.4]heptane oxalate](/img/structure/B3040412.png)